ethyl 2-{[5-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate
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Overview
Description
ethyl 2-{[5-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a thiadiazole ring, a dioxobenzoisoquinoline moiety, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[5-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate typically involves multiple steps. The process begins with the preparation of the 1,3-dioxobenzo[de]isoquinoline core, followed by the introduction of the butanoylamino group. The thiadiazole ring is then synthesized and attached to the core structure. Finally, the ethyl ester group is introduced to complete the synthesis .
Industrial Production Methods
The scalability of the synthesis would depend on the availability of starting materials and the efficiency of each reaction step .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-{[5-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the dioxobenzoisoquinoline moiety or the thiadiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the molecule .
Scientific Research Applications
ethyl 2-{[5-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may have applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-{[5-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The dioxobenzoisoquinoline moiety may interact with DNA or proteins, while the thiadiazole ring could modulate enzyme activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate: Similar structure but lacks the thiadiazole ring.
Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5-dimethylthiophene-3-carboxylate: Contains a thiophene ring instead of a thiadiazole ring.
Uniqueness
ethyl 2-{[5-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}butanamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate is unique due to the presence of both the thiadiazole ring and the dioxobenzoisoquinoline moiety. This combination of structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-[[5-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O5S2/c1-2-31-17(28)12-32-22-25-24-21(33-22)23-16(27)10-5-11-26-19(29)14-8-3-6-13-7-4-9-15(18(13)14)20(26)30/h3-4,6-9H,2,5,10-12H2,1H3,(H,23,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDHGLHWCJSHLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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